molecular formula C12H16ClNO3 B2979319 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide CAS No. 2411302-97-9

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide

Cat. No.: B2979319
CAS No.: 2411302-97-9
M. Wt: 257.71
InChI Key: DYFROJLANVLJCB-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide is an organic compound with the molecular formula C12H16ClNO3. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxyphenyl group attached to a propylacetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxy-1-(4-methoxyphenyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The chloro group can participate in electrophilic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]acetamide
  • 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)butyl]acetamide
  • 2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]benzamide

Uniqueness

2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-8(15)12(14-11(16)7-13)9-3-5-10(17-2)6-4-9/h3-6,8,12,15H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFROJLANVLJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)NC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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